
1-Bromohexadecane-d33
Übersicht
Beschreibung
1-Bromohexadecane-d33, also known as cetyl bromide-d33 or hexadecyl bromide-d33, is a deuterium-labeled compound with the molecular formula CD3(CD2)14CD2Br. This compound is a stable isotope-labeled analog of 1-bromohexadecane, where hydrogen atoms are replaced with deuterium. It is primarily used in scientific research for tracing and quantification purposes due to its unique isotopic properties .
Vorbereitungsmethoden
1-Bromohexadecane-d33 can be synthesized through various methods. One common synthetic route involves the bromination of hexadecane-d33, where deuterated hexadecane is reacted with bromine under controlled conditions to produce this compound. The reaction typically requires a solvent such as carbon tetrachloride and is carried out at elevated temperatures .
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of deuterated hexadecane as the starting material, which is then brominated using bromine or other brominating agents under optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Bromohexadecane-d33 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to hexadecane-d33 using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Wissenschaftliche Forschungsanwendungen
1-Bromohexadecane-d33 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Wirkmechanismus
The mechanism of action of 1-bromohexadecane-d33 is primarily related to its role as a labeled compound in scientific studies. The deuterium atoms in the molecule allow for easy detection and quantification using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to track the compound’s behavior and interactions in various systems, providing valuable data on reaction mechanisms, metabolic pathways, and molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-Bromohexadecane-d33 can be compared with other similar deuterated compounds, such as:
1-Bromododecane-d25: A shorter-chain analog used in similar applications but with different physical properties due to the shorter carbon chain.
1-Bromooctadecane-d37: A longer-chain analog with similar applications but different solubility and reactivity characteristics.
1-Bromodecane-d21: Another deuterated bromide used in various research applications, offering different reactivity and physical properties compared to this compound.
The uniqueness of this compound lies in its specific chain length and deuterium labeling, making it suitable for particular studies where these properties are essential .
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTGIJLWHDPAFN-TUWMXWROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
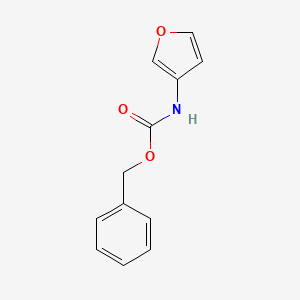
![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)
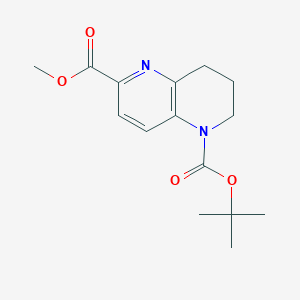
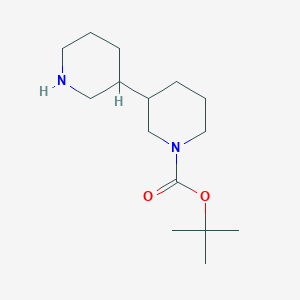
![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)

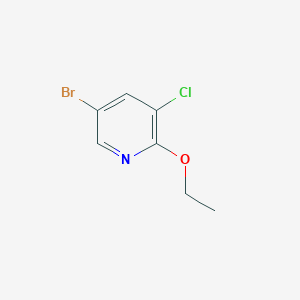
![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)

![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)
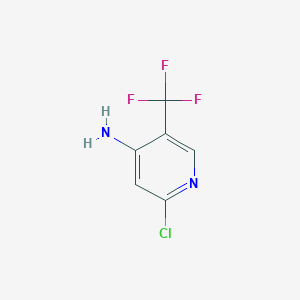
![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)

